molecular formula C8H9IS B14038683 (3-Iodo-5-methylphenyl)(methyl)sulfane

(3-Iodo-5-methylphenyl)(methyl)sulfane

Cat. No.: B14038683
M. Wt: 264.13 g/mol
InChI Key: OITICGWJTGZNCW-UHFFFAOYSA-N
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Description

(3-Iodo-5-methylphenyl)(methyl)sulfane is an organosulfur compound with the molecular formula C8H9IS It is characterized by the presence of an iodine atom and a methyl group attached to a phenyl ring, along with a methylsulfane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Iodo-5-methylphenyl)(methyl)sulfane typically involves the iodination of 5-methylphenyl(methyl)sulfane. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the phenyl ring. Common reagents used in this process include iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the iodination process.

Chemical Reactions Analysis

Types of Reactions

(3-Iodo-5-methylphenyl)(methyl)sulfane undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methylsulfane group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom or reduce the sulfur-containing group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium cyanide, or organometallic reagents.

    Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include azides, nitriles, or organometallic derivatives.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include deiodinated compounds or reduced sulfur derivatives.

Scientific Research Applications

(3-Iodo-5-methylphenyl)(methyl)sulfane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a radiolabeling agent for imaging studies.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3-Iodo-5-methylphenyl)(methyl)sulfane involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the sulfur-containing group play crucial roles in its reactivity and binding affinity. The compound may exert its effects by modifying the activity of target proteins or disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (3-Iodo-5-methoxyphenyl)(methyl)sulfane
  • (3-Iodo-2-methylphenyl)(methyl)sulfane

Comparison

(3-Iodo-5-methylphenyl)(methyl)sulfane is unique due to the specific positioning of the iodine and methyl groups on the phenyl ring, which influences its chemical reactivity and biological activity

Properties

Molecular Formula

C8H9IS

Molecular Weight

264.13 g/mol

IUPAC Name

1-iodo-3-methyl-5-methylsulfanylbenzene

InChI

InChI=1S/C8H9IS/c1-6-3-7(9)5-8(4-6)10-2/h3-5H,1-2H3

InChI Key

OITICGWJTGZNCW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)I)SC

Origin of Product

United States

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